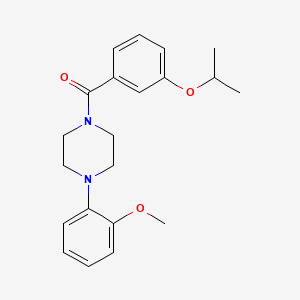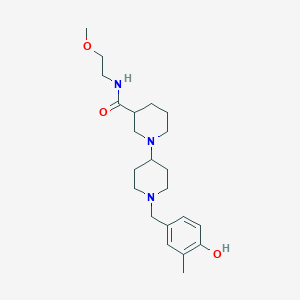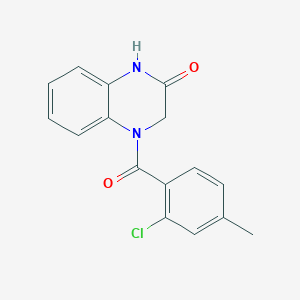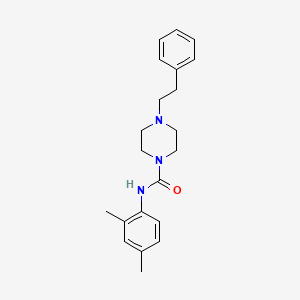
1-(3-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine, also known as IPP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular function and signaling. In
作用机制
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine involves its binding to the 5-HT1A receptor. This binding activates the receptor, leading to downstream signaling events that ultimately result in the physiological effects of this compound. Specifically, this compound has been found to increase the activity of certain ion channels in the brain, leading to an increase in the release of neurotransmitters such as serotonin and dopamine. This increased neurotransmitter release is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are numerous and varied. As mentioned above, this compound has been found to have anxiolytic and antidepressant effects, likely due to its ability to increase the release of neurotransmitters such as serotonin and dopamine. In addition, this compound has been found to have anti-inflammatory effects, which may make it a useful tool for studying the role of inflammation in various disease processes. Finally, this compound has been found to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the primary advantages of 1-(3-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine for lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the effects of this receptor on various physiological processes. In addition, this compound is relatively easy to synthesize, and its yield is typically high. However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is its short half-life, which can make it difficult to study the long-term effects of this compound on cellular function and signaling. In addition, this compound has been found to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 1-(3-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine. One area of interest is in the development of more potent and selective agonists of the 5-HT1A receptor. These compounds could be used to study the role of this receptor in various physiological processes with greater specificity and precision. Another area of interest is in the development of new methods for delivering this compound to the brain, which could help to overcome some of the limitations associated with its short half-life. Finally, there is also interest in studying the effects of this compound on other receptors and signaling pathways, which could help to shed light on its broader physiological effects.
合成方法
The synthesis of 1-(3-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3-isopropoxybenzoyl)piperazine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction produces this compound as a white solid, which can be purified through recrystallization. The yield of this reaction is typically high, making this compound a relatively easy compound to synthesize in the laboratory.
科学研究应用
1-(3-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine has been used extensively in scientific research as a tool for studying various aspects of cellular function and signaling. One of the primary applications of this compound is in the study of serotonin receptors. This compound has been found to be a potent and selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By studying the effects of this compound on this receptor, researchers can gain a better understanding of the mechanisms underlying these important physiological processes.
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-18-8-6-7-17(15-18)21(24)23-13-11-22(12-14-23)19-9-4-5-10-20(19)25-3/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURTCXCMWCIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)

![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5317726.png)
![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317731.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)